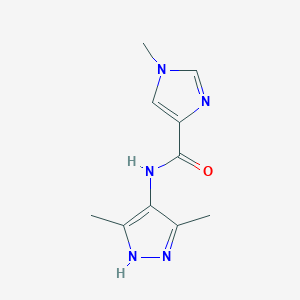
N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylimidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylimidazole-4-carboxamide, also known as DMP754, is a small molecule inhibitor that has shown promising results in scientific research applications. This compound is known to inhibit the activity of certain enzymes, making it a potential therapeutic agent for a variety of diseases. In
Mecanismo De Acción
N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylimidazole-4-carboxamide works by inhibiting the activity of certain enzymes, specifically phosphodiesterase. This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are involved in the regulation of intracellular signaling pathways. The increase in cAMP and cGMP has been linked to improvements in cognitive function and anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on the specific disease being treated. In the case of neurodegenerative disorders, this compound has been shown to improve cognitive function and decrease the production of amyloid-beta, a protein that is implicated in the development of Alzheimer's disease. In the case of inflammatory diseases, this compound has been shown to decrease the production of inflammatory cytokines, leading to a decrease in inflammation and associated symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylimidazole-4-carboxamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, this compound has been extensively studied, making it a well-characterized compound for use in research. However, one limitation of using this compound is its specificity for certain enzymes, which may limit its use in certain disease models.
Direcciones Futuras
There are several future directions for the use of N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylimidazole-4-carboxamide in scientific research. One potential area of study is its use in combination with other therapeutic agents, such as anti-inflammatory drugs or other enzyme inhibitors. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in treating other diseases beyond neurodegenerative and inflammatory disorders. Finally, the development of more specific and potent inhibitors of phosphodiesterase may lead to improved therapeutic options for a variety of diseases.
Métodos De Síntesis
The synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylimidazole-4-carboxamide involves several steps, including the reaction of 3,5-dimethyl-1H-pyrazole with 1-methylimidazole-4-carboxylic acid chloride, followed by purification and isolation of the final product. This method has been optimized to produce high yields of pure this compound, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylimidazole-4-carboxamide has been extensively studied for its potential use in treating various diseases. It has been shown to inhibit the activity of enzymes such as phosphodiesterase, which is involved in the regulation of intracellular signaling pathways. This inhibition has been linked to improvements in cognitive function, making this compound a potential therapeutic agent for Alzheimer's disease and other neurodegenerative disorders.
In addition to its potential use in treating neurological disorders, this compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of inflammatory cytokines, making it a potential treatment option for inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylimidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-6-9(7(2)14-13-6)12-10(16)8-4-15(3)5-11-8/h4-5H,1-3H3,(H,12,16)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXBYFQLBLBUHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)NC(=O)C2=CN(C=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
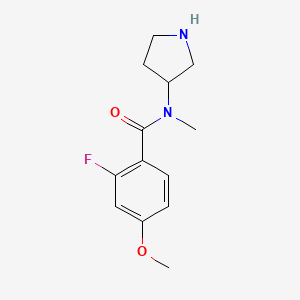
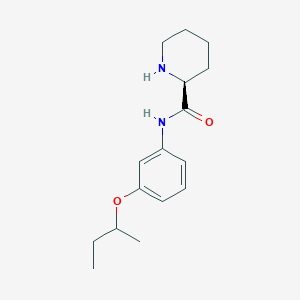
![N-[[3-(hydroxymethyl)phenyl]methyl]-2-pyrrolidin-2-ylacetamide](/img/structure/B6629700.png)
![(2R)-2-amino-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B6629707.png)
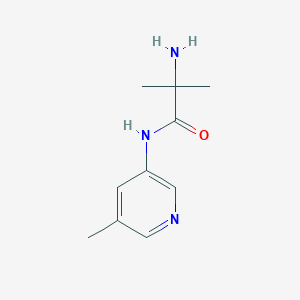
![2-[Methyl(2-propan-2-ylsulfonylethyl)amino]acetic acid](/img/structure/B6629720.png)
![1-[4-(1,3-Benzothiazol-6-ylamino)piperidin-1-yl]ethanone](/img/structure/B6629734.png)
![4-fluoro-N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-methylbenzamide](/img/structure/B6629742.png)
![N-[2-(2-amino-2-oxoethoxy)ethyl]-2-bromo-4-chlorobenzamide](/img/structure/B6629747.png)
![N-[2-(2-amino-2-oxoethoxy)ethyl]-3-bromo-4-fluorobenzamide](/img/structure/B6629751.png)
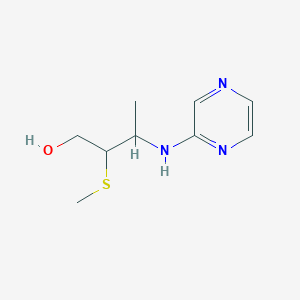
![2-tert-butyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B6629762.png)
![N-[[1-(4-fluoro-2-methylbenzoyl)piperidin-4-yl]methyl]acetamide](/img/structure/B6629769.png)
![3-[(3-ethyl-1,2,4-thiadiazol-5-yl)amino]-N,2,2-trimethylpropanamide](/img/structure/B6629778.png)
